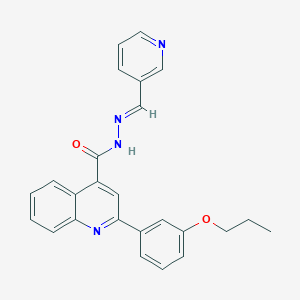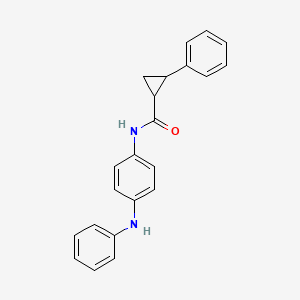
2-(4-tert-butylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBN or phenyl-N-tert-butylnitrone. It was first synthesized in the 1950s and has been extensively studied since then.
Wirkmechanismus
The mechanism of action of PBN is not fully understood, but it is believed to act as a free radical scavenger. PBN can react with free radicals to form stable nitroxide radicals, which are less reactive and less damaging to cells. PBN can also inhibit the production of free radicals by inhibiting enzymes such as NADPH oxidase and nitric oxide synthase.
Biochemical and Physiological Effects:
PBN has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, an important antioxidant, in cells. PBN can also inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. PBN can also inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PBN in lab experiments include its stability, low toxicity, and ease of synthesis. PBN can also be easily administered to cells or animals through injection or oral administration. However, PBN has some limitations in lab experiments. It can interfere with some assays that rely on free radicals, such as the measurement of reactive oxygen species (ROS). PBN can also have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on PBN. One direction is to investigate the potential of PBN as a therapeutic agent for neurodegenerative diseases. Another direction is to explore the use of PBN in combination with other drugs or therapies to enhance their efficacy. Additionally, more studies are needed to fully understand the mechanism of action of PBN and its effects on different signaling pathways. Finally, the development of new and more efficient synthesis methods for PBN can facilitate its use in various research fields.
Conclusion:
In conclusion, 2-(4-tert-butylphenyl)-4-(1-naphthylmethylene)-1,3-oxazol-5(4H)-one or PBN is a synthetic compound that has potential applications in various fields such as neuroprotection, antioxidant therapy, and cancer treatment. PBN has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations in lab experiments. There are several future directions for the research on PBN, which can further enhance our understanding of this compound and its potential applications.
Synthesemethoden
The synthesis of PBN involves the reaction of 4-tert-butylphenylhydrazine with 1-naphthaldehyde in the presence of acetic acid. The resulting product is then oxidized with hydrogen peroxide to form PBN. This method is relatively simple and has been widely used to produce PBN in large quantities.
Wissenschaftliche Forschungsanwendungen
PBN has been extensively studied for its potential applications in various fields such as neuroprotection, antioxidant therapy, and cancer treatment. It has been shown to have significant neuroprotective effects against various neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. PBN has also been shown to have antioxidant properties that can protect cells from oxidative damage caused by free radicals.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-tert-butylphenyl)-4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-24(2,3)19-13-11-17(12-14-19)22-25-21(23(26)27-22)15-18-9-6-8-16-7-4-5-10-20(16)18/h4-15H,1-3H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCYVUPRKPRRNK-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=CC4=CC=CC=C43)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5000307.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5000318.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5000319.png)


![ethyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5000337.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B5000341.png)
![1-(4-methoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000345.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5000347.png)
![sodium 4-benzyl-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-1-thiolate](/img/structure/B5000355.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5000363.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)
